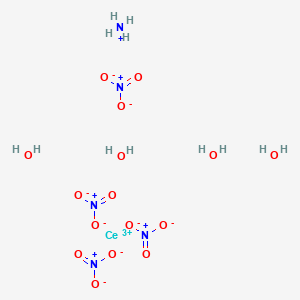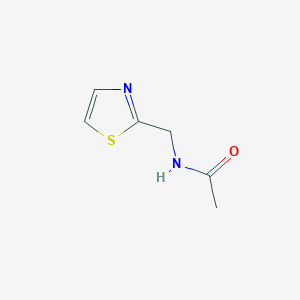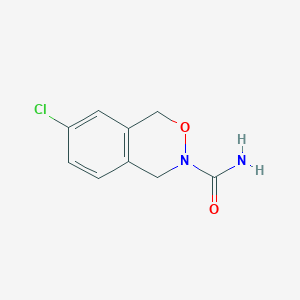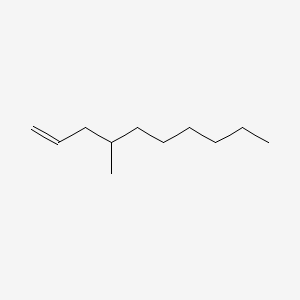
4-Methyl-1-decene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-decene is an organic compound with the molecular formula C11H22. It is a branched alkene, specifically a methylated derivative of 1-decene. This compound is characterized by the presence of a double bond between the first and second carbon atoms and a methyl group attached to the fourth carbon atom in the decene chain. It is a colorless liquid with a relatively low boiling point and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methyl-1-decene can be synthesized through several methods, including:
Alkylation of 1-decene: This involves the reaction of 1-decene with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Dehydration of 4-methyl-1-decanol: This method involves the dehydration of 4-methyl-1-decanol using a strong acid like sulfuric acid to yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the oligomerization of ethylene followed by selective hydrogenation and isomerization processes. These methods ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-1-decene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-1-decanol or further to 4-methyl-decanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Hydrogenation: The double bond in this compound can be hydrogenated to form 4-methyl-decane using hydrogen gas in the presence of a palladium or platinum catalyst.
Halogenation: It reacts with halogens such as chlorine or bromine to form dihalogenated products like 4-methyl-1,2-dichlorodecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Hydrogenation: Hydrogen gas with a palladium on carbon catalyst.
Halogenation: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: 4-Methyl-1-decanol, 4-methyl-decanoic acid.
Hydrogenation: 4-Methyl-decane.
Halogenation: 4-Methyl-1,2-dichlorodecane.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-decene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including alcohols, acids, and halogenated derivatives.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of lubricants, surfactants, and plasticizers due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-decene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and the formation of a saturated alkane. In oxidation reactions, the double bond is attacked by oxidizing agents, resulting in the formation of alcohols or acids.
Vergleich Mit ähnlichen Verbindungen
1-Decene: A straight-chain alkene with a similar structure but without the methyl group.
4-Methyl-1-pentene: A shorter chain alkene with a similar branching pattern.
2-Methyl-1-decene: Another methylated decene but with the methyl group attached to the second carbon atom.
Comparison: 4-Methyl-1-decene is unique due to its specific branching pattern, which affects its reactivity and physical properties. Compared to 1-decene, it has a higher boiling point and different reactivity due to the presence of the methyl group. Compared to 4-Methyl-1-pentene, it has a longer carbon chain, which influences its solubility and applications.
Eigenschaften
CAS-Nummer |
13151-29-6 |
|---|---|
Molekularformel |
C11H22 |
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
4-methyldec-1-ene |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-10-11(3)9-5-2/h5,11H,2,4,6-10H2,1,3H3 |
InChI-Schlüssel |
IMRKOERSTLKEAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


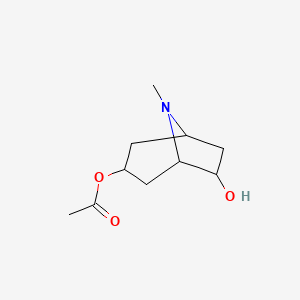
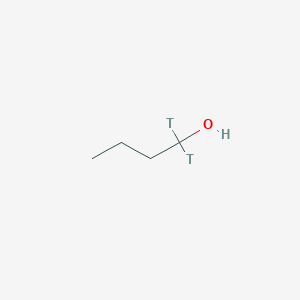
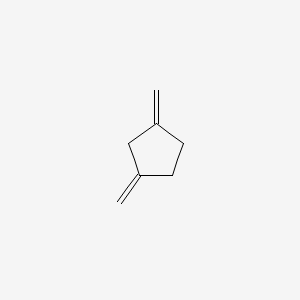
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)


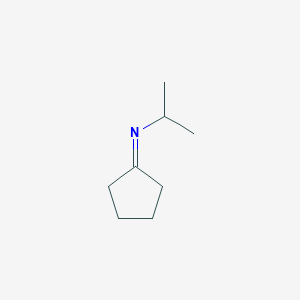
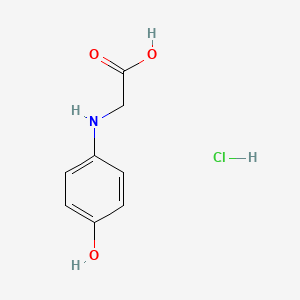
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)

